2-(Methoxymethyl)pyrimidine-4,6-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

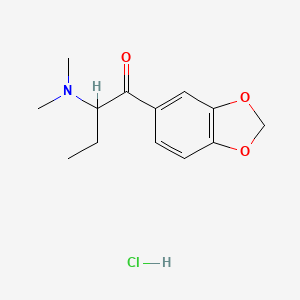

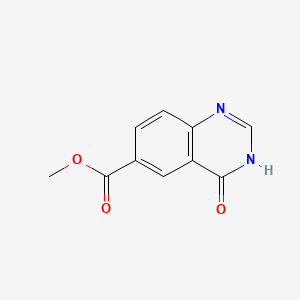

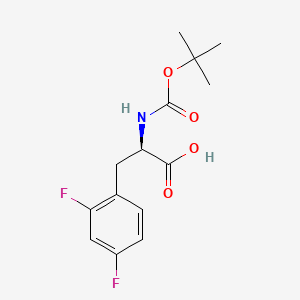

2-(Methoxymethyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C6H8N2O3 . It is also known by its CAS number 1903-90-8 . The compound’s structure consists of a pyrimidine ring with hydroxyl groups at positions 4 and 6, along with a methoxymethyl group attached to one of the nitrogen atoms.

Molecular Structure Analysis

The molecular structure of 2-(Methoxymethyl)pyrimidine-4,6-diol comprises a six-membered pyrimidine ring with two hydroxyl groups (at positions 4 and 6) and a methoxymethyl group attached to one of the nitrogen atoms. The compound’s molecular weight is 156.14 g/mol . For a visual representation, refer to the ChemSpider entry .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(Methoxymethyl)pyrimidine-4,6-diol is a versatile intermediate in organic synthesis, contributing to the creation of various pyrimidine derivatives. Its reactivity has been utilized in synthesizing complex molecules like 2-R-4-oxohexahydropyrimido[4,5-d]azocines, which are formed under the action of activated alkynes in methanol. These reactions highlight the compound's role in ring expansion processes and the formation of compounds with potential biological activities (Voskressensky et al., 2011).

Antiviral Research

In antiviral research, derivatives of pyrimidine, closely related to 2-(Methoxymethyl)pyrimidine-4,6-diol, have been investigated for their efficacy against various viruses. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, demonstrating the potential of pyrimidine derivatives in developing antiretroviral drugs (Hocková et al., 2003).

Material Science

In material science, pyrimidine derivatives, including those related to 2-(Methoxymethyl)pyrimidine-4,6-diol, have been explored for their electronic and photophysical properties. The study of 4,6-di(thiophen-2-yl)pyrimidine derivatives, for instance, has provided insights into tuning electronic and charge transfer properties for potential applications in electronic devices (Irfan, 2014).

Antibacterial and Antifungal Activities

Pyrimidine derivatives have also been evaluated for their antibacterial and antifungal activities. Research on novel pyrimidine derivatives, synthesized through electrochemical methods, has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Khan et al., 2015).

Heterocyclic Chemistry

The application of 2-(Methoxymethyl)pyrimidine-4,6-diol derivatives extends into the realm of heterocyclic chemistry, where they serve as precursors for synthesizing diverse heterocyclic compounds. This includes the formation of novel dendrimers, which are macromolecules characterized by their branching structures. These dendrimers have potential applications in various fields, including drug delivery and material science (Maes et al., 2003).

Propriétés

IUPAC Name |

4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-3-4-7-5(9)2-6(10)8-4/h2H,3H2,1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVELSBXWALYUPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701193 |

Source

|

| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)pyrimidine-4,6-diol | |

CAS RN |

1903-90-8 |

Source

|

| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)